molecular formula C11H22N2O2 B1393243 (R)-1-Boc-5-methyl-1,4-diazepane CAS No. 1260619-38-2

(R)-1-Boc-5-methyl-1,4-diazepane

Cat. No. B1393243
M. Wt: 214.3 g/mol
InChI Key: SVMXIQUBNSPVCB-SECBINFHSA-N
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Description

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Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the steps involved in the synthesis process.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability, as well as its chemical properties such as its acidity or basicity.


Scientific Research Applications

  • Siderophores in Biological Pathways and Their Applications

    • Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron. They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
    • Methods: The biosynthetic pathways of siderophores involve nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results: The study provides a comprehensive analysis of the chemical properties and biological activities of siderophores, demonstrating their wide prospects in scientific research and practical applications .
  • Interactions between Functionalized Nanoparticles and Lipid Membranes

    • Application: The entry of nanoparticles into cells offers opportunities to design drug delivery vehicles as well as contrast agents for biomedical research .
    • Methods: The project aims to investigate the effect of materials, size, shape, functionalization on nanoparticle interactions with model membranes by combining a range of techniques including fluorescence, light and small angle x-ray scattering and impedance spectroscopy .
    • Results: The preparation and control of such nano-objects requires a detailed understanding of the interactions between nanoparticles and membranes .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of the potential applications of the compound, areas where further research is needed, and possible improvements to its synthesis or its properties.


For a specific compound like “®-1-Boc-5-methyl-1,4-diazepane”, you would need to consult the relevant scientific literature. You can use academic databases like PubMed, Web of Science, or Google Scholar to find papers related to this compound. Once you have found relevant papers, you can analyze them based on the categories mentioned above.


Please note that this is a general approach and the specific details may vary depending on the nature of the compound and the available information. It’s also important to remember that interpreting and analyzing chemical information often requires a background in chemistry or a related field. If you’re not familiar with some of the concepts or techniques mentioned, you might find it helpful to consult a textbook or a knowledgeable colleague.


properties

IUPAC Name

tert-butyl (5R)-5-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXIQUBNSPVCB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125578
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-5-methyl-1,4-diazepane

CAS RN

1260619-38-2
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260619-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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